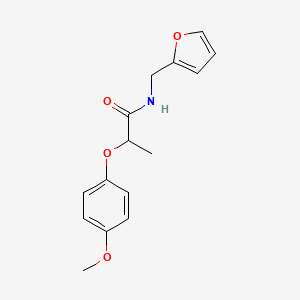![molecular formula C13H14N2O2S B5206816 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5206816.png)
2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide, also known as MPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTA is a thioacetamide derivative of quinoline, which possesses several unique properties that make it an ideal candidate for use in scientific research.
作用機序
The mechanism of action of 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of protein synthesis and the disruption of cellular processes. 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide has been shown to induce apoptosis in cancer cells, which may be due to its ability to interfere with the cell cycle and DNA replication.
Biochemical and Physiological Effects:
2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. Additionally, 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide has been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic applications in various diseases.
実験室実験の利点と制限
One of the main advantages of using 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide in lab experiments is its high potency and selectivity. 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide has been shown to have a low toxicity profile, making it a safe and effective tool for studying biological processes. However, one of the limitations of using 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for the use of 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide in scientific research. One potential application is in the development of new cancer treatments, as 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide has been shown to have potent antitumor activity. Additionally, 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide may have therapeutic applications in other diseases, such as inflammation and oxidative stress. Further research is needed to fully understand the mechanism of action of 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide and its potential applications in various fields.
合成法
The synthesis of 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide involves the reaction of 8-methoxy-4-methyl-2-quinoline thiol with acetic anhydride in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide. The yield of the synthesis process is relatively high, with up to 80% of the starting material being converted into 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide.
科学的研究の応用
2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide has been used in various scientific research applications, including the development of new drugs and the study of biological processes. 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide has been shown to have potent antitumor activity, making it a promising candidate for the development of new cancer treatments. Additionally, 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide has been used as a tool to study the role of thioacetamide derivatives in biological processes, such as protein folding and enzyme activity.
特性
IUPAC Name |
2-(8-methoxy-4-methylquinolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-8-6-12(18-7-11(14)16)15-13-9(8)4-3-5-10(13)17-2/h3-6H,7H2,1-2H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUJVERZHXGVRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-Methoxy-4-methylquinolin-2-yl)sulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

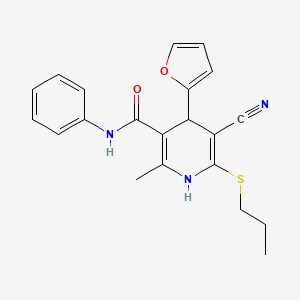

![1-ethyl-17-[3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5206748.png)
![2-amino-7-(dimethylamino)-4-[4-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B5206755.png)
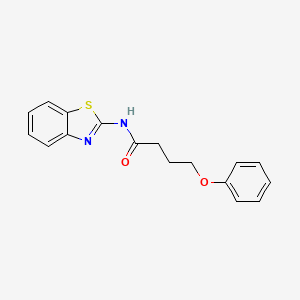
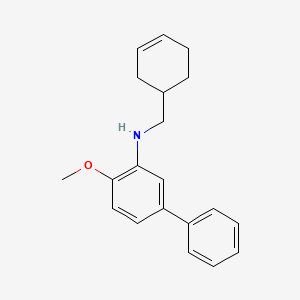
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-(4-morpholinyl)propanamide](/img/structure/B5206774.png)
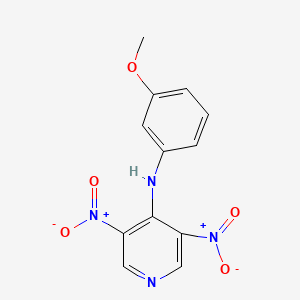

![2,4-dimethyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B5206788.png)
![2-[(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5206801.png)
![1-(2-methoxyethyl)-4-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperazine](/img/structure/B5206834.png)
![2-methoxy-4-[2-(4-morpholinylamino)propyl]phenol](/img/structure/B5206847.png)
